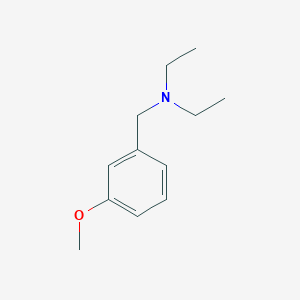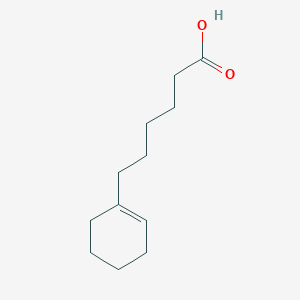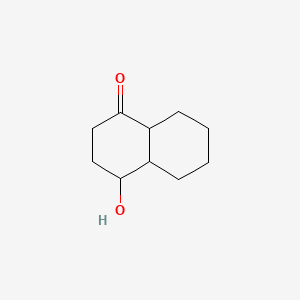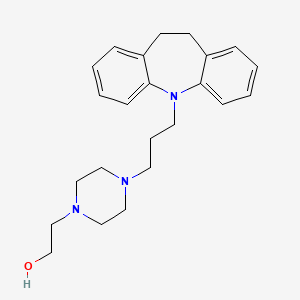![molecular formula C13H14N4O B14161931 3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol CAS No. 845805-50-7](/img/structure/B14161931.png)
3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol is a complex organic compound that belongs to the class of pyrimidoindole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol typically involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides . The reaction with isocyanates forms 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones, which are then alkylated at two nitrogen atoms . The reaction with isothiocyanates results in 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, which undergo alkylation at the sulfur atom .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include aryl isocyanates, aryl isothiocyanates, and cyanamides . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from these reactions include 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones and 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones .
Aplicaciones Científicas De Investigación
3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with kinases and other signaling proteins .
Comparación Con Compuestos Similares
3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol can be compared with other similar compounds, such as:
3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones: These compounds share a similar core structure but differ in their functional groups and reactivity.
3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones: These compounds also share a similar core structure but have different substituents and chemical properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Propiedades
Número CAS |
845805-50-7 |
|---|---|
Fórmula molecular |
C13H14N4O |
Peso molecular |
242.28 g/mol |
Nombre IUPAC |
3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol |
InChI |
InChI=1S/C13H14N4O/c18-7-3-6-14-13-12-11(15-8-16-13)9-4-1-2-5-10(9)17-12/h1-2,4-5,8,17-18H,3,6-7H2,(H,14,15,16) |
Clave InChI |
BPWBNFPGYQJRFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)NCCCO |
Solubilidad |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(4-methyl-N-methylsulfonylanilino)acetamide](/img/structure/B14161850.png)
![2-[5-Cyano-1-(dimethylamino)-3-propylpyrrolidin-2-ylidene]propanedinitrile](/img/structure/B14161855.png)

![2-[(4-ethoxyphenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B14161863.png)

![2-{[5-(2-chlorophenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14161884.png)

![11-acetyl-14-(2-bromophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B14161892.png)
![4-(4-methylphenyl)-1-sulfanyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B14161903.png)


![1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone](/img/structure/B14161927.png)
![4-(Bicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B14161928.png)
![3-[[4-[4-[(2,3-Dihydroxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]benzene-1,2-diol](/img/structure/B14161929.png)
